Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic agent that was introduced in 1954. [] It belongs to the class of halogenated ethers and gained popularity as an alternative to diethyl ether due to certain advantages it offered. [] Fluroxene is of particular interest in scientific research due to its unique metabolic pathway and its varying toxicity across different species, making it a valuable tool for studying mechanisms of anesthetic action and drug metabolism. []
Fluroxene is a fluorinated compound primarily recognized for its applications in the medical field, particularly as an anesthetic agent. Its chemical structure and properties make it a subject of interest in both pharmaceutical research and industrial applications. This article will delve into the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and various scientific uses of Fluroxene.
Fluroxene is synthesized through several chemical processes involving fluorinated precursors. It is often derived from a series of reactions involving benzaldehyde and other fluorinated compounds. The compound has been studied extensively in the context of its pharmacological effects and potential therapeutic applications.
Fluroxene is classified as a fluorinated ether. It belongs to the category of volatile anesthetics, which are compounds that can induce anesthesia when inhaled. Its unique fluorine content contributes to its efficacy and stability as an anesthetic.
The synthesis of Fluroxene typically involves several key steps:
Fluroxene's molecular structure features a fluorinated alkyl chain attached to an ether functional group. The presence of fluorine atoms significantly alters its physical properties compared to non-fluorinated counterparts.
The molecular formula for Fluroxene is CHFO. Its molecular weight is approximately 188.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
Fluroxene participates in various chemical reactions typical of ethers and fluorinated compounds:
The reactivity of Fluroxene can be influenced by its fluorinated structure, making it more stable under thermal conditions compared to non-fluorinated ethers . This stability is advantageous in medical applications where temperature control is crucial.
Fluroxene acts primarily as a central nervous system depressant, facilitating anesthesia through the modulation of neurotransmitter systems. It enhances inhibitory neurotransmission while reducing excitatory pathways.
The mechanism involves interactions with gamma-aminobutyric acid receptors and possibly other ion channels, leading to increased sedation and analgesia during surgical procedures . The pharmacokinetics of Fluroxene indicate rapid onset and recovery profiles, making it suitable for short surgical interventions.
Relevant analyses using techniques like thermogravimetric analysis (TGA) have shown that Fluroxene maintains structural integrity at elevated temperatures .
Fluroxene is primarily used in:
Fluroxene (brand name Fluoromar) holds significant historical importance as the first fluorinated volatile anesthetic agent introduced into clinical practice. Its synthesis in 1951 by Julius G. Shukys, a chemist working for Air Reduction Company (Airco), marked a pivotal advancement in anesthetic pharmacology [8] [9]. This innovation emerged from extensive military-driven research on fluorinated compounds during World War II, which aimed to develop safer and more effective anesthetics [9].
The compound’s clinical journey began in 1953 when pharmacologist John C. Krantz Jr. and his team at the University of Maryland conducted pivotal animal studies demonstrating its anesthetic properties [8]. The first human administration was performed by anesthesiologist Dr. Max S. Sadove in 1953, who served as the initial volunteer [8] [9]. Following extensive clinical trials coordinated by institutions like Ohio Medical Products, fluroxene received FDA approval in 1956 [8]. It entered the market in 1960 under the brand name Fluoromar, promoted for its rapid induction/recovery profile, analgesic potency, and compatibility with epinephrine [9].
Table 1: Key Milestones in Fluroxene Development
Year | Event | Key Actors/Institutions |
---|---|---|
1951 | Initial synthesis | Julius G. Shukys (Airco) |
1953 | First animal studies and human administration | John C. Krantz Jr., Dr. Max S. Sadove |
1956 | FDA approval | U.S. Food and Drug Administration |
1960 | Market launch as Fluoromar | Ohio Medical Products |
1974 | Voluntary withdrawal due to toxicity concerns | Manufacturer |
Despite its innovative status, fluroxene faced decline due to two critical limitations: flammability at concentrations above 4% in oxygen, and emerging evidence of organ toxicity linked to its metabolite, trifluoroethanol [2] [8] [9]. These safety concerns, coupled with the rising dominance of non-flammable alternatives like halothane, led to its voluntary market withdrawal in 1974 [2] [9]. Nevertheless, fluroxene’s development catalyzed critical reforms in drug evaluation protocols, emphasizing metabolic pathway analysis for future anesthetics [9].
Fluroxene belongs to the chemical class of vinyl ethers, characterized by an ether functional group (R–O–R') where one alkyl group is substituted with a vinyl moiety (–CH=CH₂). Its specific structure integrates a 2,2,2-trifluoroethoxy group linked to ethylene, resulting in the systematic name (2,2,2-trifluoroethoxy)ethene [5] [7].
Chemical Structure and Properties
The molecule’s key features include:
Table 2: Fluroxene Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (2,2,2-Trifluoroethoxy)ethene |
Chemical Abstracts Service (CAS) No. | 406-90-6 |
European EC Number | 206-977-1 |
Synonyms | Fluoromar; Trifluoroethyl vinyl ether; Fluroxenum |
UNII Code | FO7JHA3G03 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7